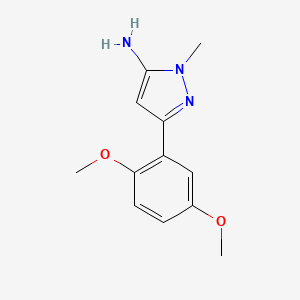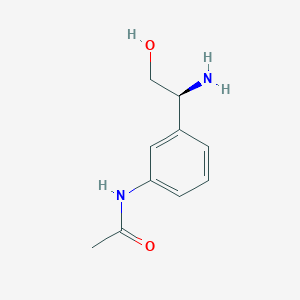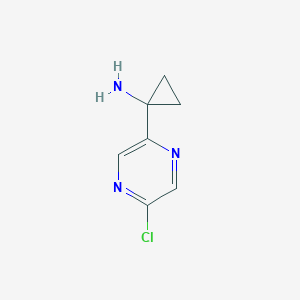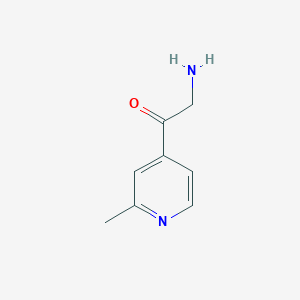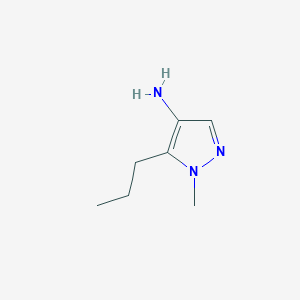
1-methyl-5-propyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-propyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes a methyl group at position 1, a propyl group at position 5, and an amino group at position 4. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.
Preparation Methods
The synthesis of 1-methyl-5-propyl-1H-pyrazol-4-amine can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance.
Condensation Reactions: Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents.
Dehydrogenative Coupling: Low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyze the acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles.
Chemical Reactions Analysis
1-Methyl-5-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group in the compound exhibits significant basicity and nucleophilicity, allowing it to participate in nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
1-Methyl-5-propyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the modification and synthesis of bioactive molecules, contributing to the development of new drugs with potential therapeutic effects.
Material Science: It is employed in the synthesis of functional materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-propyl-1H-pyrazol-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amino group in the compound may play a crucial role in these interactions by forming hydrogen bonds or participating in nucleophilic attacks.
Comparison with Similar Compounds
1-Methyl-5-propyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-4-amine: This compound lacks the propyl group at position 5, which may affect its reactivity and applications.
4-Amino-1-methylpyrazole:
5-Amino-pyrazoles: These compounds are widely used in organic and medicinal synthesis, serving as building blocks for various heterocyclic systems.
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-methyl-5-propylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-3-4-7-6(8)5-9-10(7)2/h5H,3-4,8H2,1-2H3 |
InChI Key |
QGJOHBZZSDJHCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


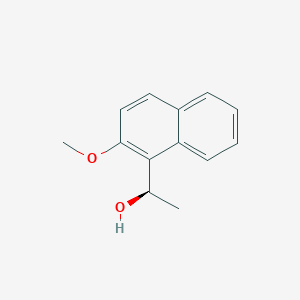
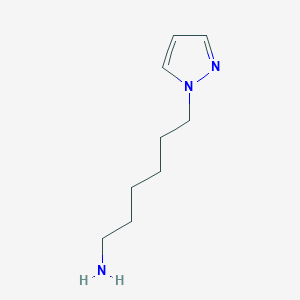
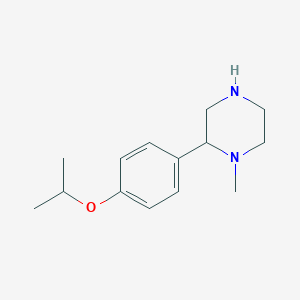
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
![2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13600668.png)
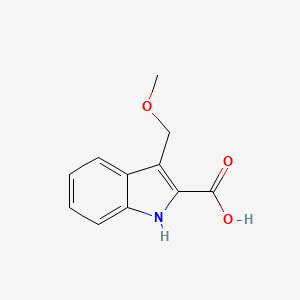
![4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine](/img/structure/B13600677.png)
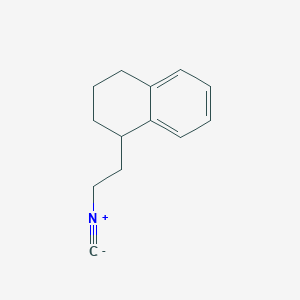
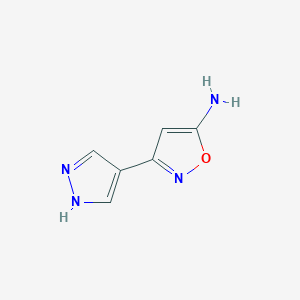
![1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-](/img/structure/B13600691.png)
